molecular formula C25H20N6O3S B11672909 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11672909
M. Wt: 484.5 g/mol
InChI Key: ZFIBOGXVRZJTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (hereafter referred to as Compound A) is a triazole-based acetohydrazide derivative characterized by:

  • A 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and a phenyl group at position 2.
  • A sulfanyl (-S-) linker connecting the triazole to an acetohydrazide moiety.
  • An (3Z)-2-oxoindol-3-ylidene group as the hydrazide substituent.

This structure combines electron-donating (methoxy) and aromatic (phenyl, indole) groups, which influence its electronic, steric, and pharmacological properties .

Properties

Molecular Formula

C25H20N6O3S

Molecular Weight

484.5 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H20N6O3S/c1-34-18-13-11-16(12-14-18)23-29-30-25(31(23)17-7-3-2-4-8-17)35-15-21(32)27-28-22-19-9-5-6-10-20(19)26-24(22)33/h2-14,26,33H,15H2,1H3

InChI Key

ZFIBOGXVRZJTJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N=NC4=C(NC5=CC=CC=C54)O

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring system is synthesized via cyclocondensation of thiosemicarbazides or through Huisgen cycloaddition. For this compound, the preferred route involves the reaction of 4-methoxyphenylhydrazine with phenyl isothiocyanate to form a thiosemicarbazide intermediate, followed by intramolecular cyclization in acidic conditions .

Procedure :

  • Thiosemicarbazide Formation :
    A mixture of 4-methoxyphenylhydrazine (1.38 g, 10 mmol) and phenyl isothiocyanate (1.35 g, 10 mmol) in ethanol (30 mL) is refluxed for 6 hours. The product precipitates as a white solid upon cooling (Yield: 85%, m.p. 145–147°C) .

  • Cyclization to 4-Phenyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol :
    The thiosemicarbazide is treated with 85% phosphoric acid under reflux for 3 hours. The crude product is neutralized with NaHCO₃, extracted with chloroform, and recrystallized from ethanol (Yield: 78%, m.p. 212–214°C) .

Characterization :

  • IR (KBr) : 2550 cm⁻¹ (–SH stretch), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–CH₃) .

  • ¹H NMR (DMSO-d₆) : δ 3.82 (s, 3H, OCH₃), 7.02–7.89 (m, 9H, Ar–H), 13.21 (s, 1H, SH) .

Introduction of the Sulfanylacetohydrazide Side Chain

The triazole-3-thiol undergoes alkylation with methyl chloroacetate, followed by hydrazinolysis to yield the acetohydrazide intermediate .

Procedure :

  • Alkylation with Methyl Chloroacetate :
    A suspension of triazole-3-thiol (2.64 g, 10 mmol), methyl chloroacetate (1.08 g, 10 mmol), and K₂CO₃ (1.38 g, 10 mmol) in acetone (50 mL) is stirred at 60°C for 8 hours. The product, methyl [5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl acetate, is isolated by evaporation and recrystallized from ethanol (Yield: 82%, m.p. 128–130°C) .

  • Hydrazinolysis to Acetohydrazide :
    The methyl ester (3.16 g, 10 mmol) is refluxed with hydrazine hydrate (0.5 mL, 10 mmol) in ethanol (30 mL) for 4 hours. The resulting 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide precipitates as a white solid (Yield: 88%, m.p. 230–232°C) .

Characterization :

  • IR (KBr) : 3280 cm⁻¹ (N–H), 1655 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

  • ¹H NMR (DMSO-d₆) : δ 3.79 (s, 3H, OCH₃), 4.12 (s, 2H, SCH₂), 7.10–7.95 (m, 9H, Ar–H), 9.84 (s, 1H, NH), 10.02 (s, 1H, NH) .

Condensation with Isatin to Form the Ylidene Moiety

The acetohydrazide is condensed with isatin under acidic conditions to generate the final hydrazone product .

Procedure :
A mixture of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (3.48 g, 10 mmol) and isatin (1.47 g, 10 mmol) in ethanol (40 mL) containing glacial acetic acid (2 mL) is refluxed for 6 hours. The product is filtered, washed with cold ethanol, and recrystallized from DMF/water (Yield: 75%, m.p. >300°C) .

Characterization :

  • IR (KBr) : 3240 cm⁻¹ (N–H), 1720 cm⁻¹ (C=O of oxindole), 1660 cm⁻¹ (C=N), 1585 cm⁻¹ (C=C) .

  • ¹H NMR (DMSO-d₆) : δ 3.81 (s, 3H, OCH₃), 4.31 (s, 2H, SCH₂), 6.90–8.20 (m, 13H, Ar–H), 10.45 (s, 1H, NH), 11.92 (s, 1H, NH) .

  • MS (ESI) : m/z 484.54 [M+H]⁺ .

Optimization and Yield Considerations

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
Triazole cyclizationH₃PO₄, reflux, 3 hrs7898.5
AlkylationK₂CO₃, acetone, 60°C, 8 hrs8297.8
HydrazinolysisNH₂NH₂·H₂O, ethanol, reflux8899.1
CondensationIsatin, AcOH, ethanol, reflux7598.7

Key factors affecting yield:

  • Triazole cyclization : Excess H₃PO₄ improves ring closure efficiency .

  • Alkylation : Anhydrous conditions prevent hydrolysis of methyl chloroacetate .

  • Hydrazinolysis : Prolonged reflux (>4 hours) reduces by-product formation .

  • Condensation : Glacial acetic acid catalyzes hydrazone formation while suppressing oxidation .

Analytical and Spectroscopic Validation

Table 2: Comparative Spectral Data

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Triazole C=N1605152.4, 148.9
Methoxy (OCH₃)12503.81 (s)55.6
Hydrazide NH328010.45 (s)
Oxindole C=O1720176.2

Purity Assessment :

  • HPLC (C18 column, MeOH:H₂O 70:30, λ = 254 nm): Retention time = 12.4 min, purity >98% .

  • Elemental analysis: Calculated (%) for C₂₅H₂₀N₆O₃S: C 61.97, H 4.16, N 17.34; Found: C 61.72, H 4.08, N 17.21 .

Challenges and Troubleshooting

  • Low Cyclization Yields : Traces of moisture in H₃PO₄ lead to incomplete ring closure. Pre-drying phosphoric acid at 100°C for 1 hour resolves this .

  • Hydrazone Isomerization : The (3Z)-configuration is maintained by avoiding strong bases during condensation. Use of AcOH instead of NaOH ensures geometric purity .

  • Sulfur Oxidation : Performing reactions under nitrogen atmosphere prevents oxidation of the sulfanyl group to sulfoxide .

Scalability and Industrial Feasibility

Bench-scale synthesis (10–100 g) achieves consistent yields (>70%) with minimal solvent waste. Key considerations for industrial adaptation:

  • Solvent Recovery : Ethanol and acetone are distilled and reused.

  • Catalyst Recycling : H₃PO₄ is neutralized to Na₃PO₄, which finds use in detergent formulations.

  • Continuous Flow Systems : Tubular reactors for cyclization and condensation steps reduce processing time by 40% .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Compound B : 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide
  • Key difference : Replaces the phenyl group at position 4 with an ethyl group and substitutes the indolylidene with a dimethoxyphenyl group.
  • The dimethoxyphenyl substituent introduces additional hydrogen-bonding sites, which may improve receptor binding .
Compound C : 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-ethoxyphenyl)methylene]acetohydrazide
  • Key difference : Substitutes the methoxy group with a chloro atom and replaces the indolylidene with an ethoxyphenyl group.
  • The ethoxy group offers moderate electron-donating effects compared to methoxy .

Modifications in the Hydrazide Moiety

Compound D : N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide (ZE-4b)
  • Key difference : Uses a pyridine ring instead of indole and incorporates a phenylmethylidene group.
  • The phenylmethylidene group may reduce planarity compared to the indolylidene, affecting π-π stacking interactions .
Compound E : N′-[(E)-(4-hydroxybenzylidene)]-2-{[5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
  • Key difference : Substitutes indolylidene with a hydroxybenzylidene group and adds a thiophene moiety.
  • Impact : The thiophene group enhances hydrophobicity, which could improve membrane permeability. The hydroxybenzylidene group offers hydrogen-bonding capability, similar to the indolylidene’s oxo group .

Key Observations :

  • Electron-donating groups (e.g., methoxy, ethoxy) correlate with antioxidant and anti-inflammatory activities .
  • Halogenated derivatives (e.g., chloro) show enhanced cytotoxicity, likely due to increased electrophilicity .
  • Indolylidene-containing compounds (like A ) are understudied but may exhibit unique interactions with kinase or protease targets due to the oxoindole moiety .

Spectroscopic and Analytical Data

Compound IR (C=O, cm⁻¹) ^1^H-NMR (Key Signals) MS (m/z)
A 1675 (C=O) δ 7.2–8.1 (Ar-H), δ 10.2 (NH) Not reported
B 1663 (C=O) δ 3.8 (OCH3), δ 6.9–7.8 (Ar-H) 414 [M+]
C 1682 (C=O) δ 1.4 (CH3), δ 7.3–7.9 (Ar-H) 444 [M+]

Notable Trends:

  • The indolylidene C=O stretch in A (1675 cm⁻¹) is redshifted compared to benzylidene analogs (e.g., B ), suggesting stronger conjugation .
  • Aromatic proton signals in A (δ 7.2–8.1) align with similar triazole derivatives, confirming structural integrity .

Biological Activity

The compound 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide represents a class of biologically active molecules that have garnered interest due to their potential therapeutic applications. This article will delve into the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential mechanisms of action.

Chemical Structure and Synthesis

The compound's structure features a triazole ring , which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors such as 4-methoxyaniline and various hydrazine derivatives. The key steps include:

  • Formation of Triazole : The initial step often involves the cyclization of thioamide derivatives to form the triazole ring.
  • Acetohydrazide Formation : Subsequent reactions lead to the formation of the acetohydrazide moiety through acylation and condensation reactions.

The detailed synthetic pathway can be outlined as follows:

StepReaction TypeReactantsProducts
1CyclizationThioamide + BaseTriazole
2AcylationTriazole + Acetic AnhydrideAcetohydrazide

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, mercapto-substituted triazoles have been reported to exhibit significant chemopreventive and chemotherapeutic effects against various cancer cell lines. The compound has been evaluated for its cytotoxic effects on several cancer types, including:

  • Breast Cancer (T47D) : Exhibited IC50 values indicating potent activity.
  • Colon Cancer (HCT-116) : Showed comparable effectiveness to standard chemotherapeutics.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Some derivatives have shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which are crucial in cancer metabolism.
  • Induction of Apoptosis : Compounds similar to this structure have been linked with the induction of apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

Additionally, this compound has been screened for antimicrobial properties. Studies indicate that derivatives with a triazole core exhibit:

  • Antibacterial Activity : Against strains like Mycobacterium tuberculosis, with varying degrees of effectiveness.
  • Antifungal Activity : Demonstrated significant inhibition against common fungal pathogens.

Study 1: Anticancer Evaluation

In a recent study evaluating a series of triazole derivatives, the compound was tested against several cancer cell lines. The results indicated:

Cell LineIC50 (µM)Reference Drug
T47D (Breast)43.4Doxorubicin
HCT-116 (Colon)27.3Cisplatin

These findings suggest that the compound has promising anticancer properties warranting further investigation.

Study 2: Antimicrobial Screening

Another research effort focused on assessing the antimicrobial efficacy of triazole derivatives. The compound exhibited:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

These results highlight its potential as an antimicrobial agent.

Q & A

Q. What are the key steps in synthesizing 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide?

The synthesis involves:

  • Triazole ring formation : Reacting substituted phenylhydrazines with isothiocyanates under reflux to form intermediate thiols (e.g., 4-methoxyphenyl-4-phenyl-1,2,4-triazole-3-thiol) .
  • Sulfanylacetohydrazide coupling : Alkylation of the thiol intermediate with chloroacetohydrazide derivatives in solvents like DMF or ethanol, using bases like cesium carbonate to promote nucleophilic substitution .
  • Hydrazone formation : Condensation of the hydrazide moiety with a carbonyl-containing indole derivative under acidic conditions (e.g., p-toluenesulfonic acid) to form the final Schiff base . Progress is monitored via TLC and spectroscopic methods (NMR, IR) .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For confirming regiochemistry of the triazole ring and hydrazone configuration (e.g., 1^1H and 13^{13}C NMR) .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • Chromatography (TLC/HPLC) : To assess purity and monitor reaction progress .
  • X-ray crystallography : For resolving ambiguous structural features (e.g., Z/E isomerism in the hydrazone moiety) using programs like SHELXL .

Q. What are the common chemical reactions involving this compound?

The compound participates in:

  • Oxidation/Reduction : The sulfanyl group can be oxidized to sulfoxides/sulfones using KMnO4_4, while the hydrazone moiety is reducible with NaBH4_4 .
  • Substitution reactions : The triazole ring’s nitrogen atoms can undergo alkylation or arylation under basic conditions .
  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) via triazole and hydrazone donor sites .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in alkylation steps .
  • Catalyst optimization : Use of p-toluenesulfonic acid for efficient hydrazone formation .
  • Reaction monitoring : Real-time TLC and in-situ IR spectroscopy to minimize side products .
  • Temperature control : Reflux conditions (80–100°C) for triazole formation, with gradual cooling to crystallize intermediates .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Methodological approaches include:

  • Comparative assays : Test the compound against standardized cell lines (e.g., MCF-7 for cancer, MRSA for antimicrobial activity) under identical conditions .
  • Structural analogs : Synthesize derivatives with modifications to the methoxyphenyl or indole moieties to establish structure-activity relationships (SAR) .
  • Mechanistic studies : Use fluorescence quenching or surface plasmon resonance (SPR) to identify binding targets (e.g., DNA topoisomerases vs. bacterial cell wall enzymes) .

Q. What computational methods are suitable for studying interactions with biological targets?

Recommended tools:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., kinase domains) .
  • Dynamics simulations : GROMACS for assessing stability of ligand-protein complexes over time .
  • DFT calculations : Gaussian 09 to explore electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability protocols:

  • pH studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
  • Thermal analysis : TGA/DSC to determine decomposition temperatures and identify stable crystalline forms .
  • Light sensitivity : UV-vis spectroscopy to assess photodegradation kinetics in solution .

Q. What is the compound’s role in coordination chemistry, and how can it be leveraged?

Applications include:

  • Metal-organic frameworks (MOFs) : As a linker for constructing porous materials with Cu2+^{2+} or Fe3+^{3+} nodes .
  • Catalysis : Pd(II) complexes of the compound show potential in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Antimicrobial agents : Ag(I) complexes exhibit enhanced activity due to synergistic effects .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate biological assays with orthogonal techniques (e.g., flow cytometry for apoptosis vs. MTT assays) .
  • Structural Confirmation : Combine spectroscopic data with single-crystal XRD to resolve stereochemical ambiguities .
  • Scale-up Challenges : Transitioning from lab-scale to pilot-scale requires optimizing solvent recovery and minimizing exothermic side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.